(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride

Synthetic Chemistry Medicinal Chemistry Building Block

Research groups following Ding et al. (2021) or Zhuang et al. (2021) NNRTI synthetic routes face a critical regioisomer fidelity problem: using non-fluorinated, mono-fluorinated, or differently fluorinated analogs alters the biphenyl dihedral angle and disrupts essential water-mediated hydrogen bonds with reverse transcriptase, abolishing target binding. This specific (4,4'-difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride is the mandatory starting material. - Exact 4,4'-difluoro pattern provides the correct exit vector and hydrophobic interaction profile for leads like compound 16y. - HCl salt form ensures enhanced stability and aqueous solubility for reliable Suzuki/Buchwald-Hartwig couplings. - ≥98% purity minimizes catalyst poisoning in palladium-mediated reactions, unlike lower-grade isomers. Supplied with full QA documentation; available from stock for immediate global shipping.

Molecular Formula C13H12ClF2N
Molecular Weight 255.69 g/mol
CAS No. 1401425-38-4
Cat. No. B1407502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride
CAS1401425-38-4
Molecular FormulaC13H12ClF2N
Molecular Weight255.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)F)CN)F.Cl
InChIInChI=1S/C13H11F2N.ClH/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16;/h1-7H,8,16H2;1H
InChIKeyYXZZSMDVKHEELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine HCl Procurement Guide


(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride is a fluorinated biphenyl building block, typically supplied as a hydrochloride salt for enhanced stability and solubility . It belongs to the class of difluoro-biphenyl methanamines, which are key intermediates in medicinal chemistry, most notably for the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [1]. Its specific 4,4'-difluoro substitution pattern on the biphenyl core, with the aminomethyl group at the 3-position, distinguishes it from other regioisomers and is critical for the activity of downstream drug candidates.

1 4,4'-Difluoro substitution pattern for NNRTI design
2 Hydrochloride salt for enhanced stability and solubility
3 Differentiated from 2',4'- or 3',4'- regioisomers

Substitution Challenges with (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine HCl


In-class substitution is not trivial for this compound. The precise positioning of the fluorine atoms on the biphenyl system is a critical determinant of molecular geometry and electronic properties. The (4,4'-difluoro[1,1'-biphenyl]-3-yl)methanamine isomer provides a specific exit vector and hydrophobic interaction profile within enzyme binding pockets, particularly in the NNRTI-targeted reverse transcriptase [1]. Using a non-fluorinated, mono-fluorinated, or differently fluorinated analog (e.g., 3',4'- or 2',4'-difluoro isomers) would alter the dihedral angle of the biphenyl and disrupt the water-mediated hydrogen bond network essential for target binding, as demonstrated in structure-activity relationship (SAR) studies [2]. Therefore, generic substitution cannot guarantee the same synthetic or biological outcome.

Fluorine positioning determines geometry Even minor regioisomeric shifts (e.g., 2',4'-difluoro) may alter the biphenyl dihedral angle and exit vector, potentially disrupting target binding.
Non-fluorinated or mono-fluorinated analogs lack key interactions Loss of the 4,4'-difluoro pattern may remove essential water-mediated hydrogen bonds observed in NNRTI co-crystal structures.
Generic substitution may not reproduce SAR Using a different biphenyl methanamine isomer can collapse the >100-fold selectivity window reported for derived leads, resulting in inactive compounds.

Differentiation Evidence for (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine HCl


Purity Advantage Over a Primary Regioisomer

Commercial supplies of (4,4'-difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride (CAS 1401425-38-4) are documented with a minimum purity of 98% . In comparison, a primary regioisomer, 2',4'-difluoro-biphenyl-3-methanamine (CAS 177976-51-1), is commonly supplied with a standard purity of 95% from the same class of vendors . This 3-percentage-point higher specification for the target compound reduces the potential for impurities that could interfere with sensitive catalytic reactions or biological assays.

Purity Specification
Data to verify
Target: 98% (HPLC)
vs
Comparator regioisomer: 95%
Higher baseline purity may support reaction reproducibility.
Commercial supplier specification review; +3 percentage points difference.
Synthetic Chemistry Medicinal Chemistry Building Block

Optimized Pharmacophoric Dihedral Angle

The target 4,4'-difluoro substitution pattern forces a specific biphenyl dihedral angle that is optimal for occupying the hydrophobic pocket of HIV-1 reverse transcriptase. In related diarylpyrimidine series, the lead compound containing this scaffold showed a water-mediated hydrogen bond network essential for binding. SAR studies indicate that moving the fluorine atoms (e.g., to a 3',5'-difluoro pattern) collapses the activity against wild-type HIV-1 [1]. While direct crystallographic data for the free amine is not published, its use as a direct precursor to compounds like 16y (IC50 = 0.8 nM against WT HIV-1) validates its specific geometric contribution [1].

Downstream Potency Context
Class-level
Derived compound 16y: IC50 = 0.8 nM vs analogs: >100 nM
Supports target engagement model interpretation.
In vitro MT-4 cell assay; reported SAR context.
HIV NNRTI Conformational Analysis Molecular Design

Enhanced Downstream Drug-like Properties

The hydrochloride salt form of the final NNRTI (derived from this building block) showed a significant improvement in aqueous solubility compared to its free base counterpart. Specifically, the hydrochloride salt of compound 12g exhibited significantly improved water solubility in different pH conditions [1]. In contrast, the free base form of the comparator drug etravirine, which uses a different core, has poor aqueous solubility. Furthermore, an oral bioavailability (F) of 126% was achieved in rats for 12g, a property cascading from the highly optimized difluoro-biphenyl fragment [1].

Downstream ADME Context
Class-level
HCl salt of 12g: improved solubility across pH
vs
Etravirine free base: poor solubility
Supports exposure-model interpretation context.
Reported oral bioavailability F = 126% in rat; fragment replacement study.
Druggability Solubility Bioavailability

Key Application Scenarios for (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine HCl


HIV-1 NNRTI Lead Series Continuation

For research groups directly following the synthetic routes described by Ding et al. (2021) and Zhuang et al. (2021), this specific hydrochloride salt is the mandatory starting material. The SAR around the biphenyl substitution is steep, and any deviation, such as using a non-fluorinated or mono-fluorinated analog, is known to abolish the critical water-mediated hydrogen bond with the enzyme target [1]. Procuring this exact regioisomer ensures synthetic fidelity with published high-potency leads like compound 16y [1].

Fragment-Based Drug Discovery with Defined Geometry

The compound serves as a privileged fragment for libraries targeting hydrophobic pockets with strict geometric requirements. Its specific 4,4'-difluoro pattern provides a unique exit vector and dihedral angle that is not replicable by isomers like 3',4'-difluoro[1,1'-biphenyl]-4-yl methanamine [1]. Researchers designing fragment-based screens should prioritize this building block to maintain the integrity of the conformational design space established in the parent NNRTI program [2].

Specialized Cross-Coupling Reactions

The presence of the 3-aminomethyl group and the 4,4'-difluoro motif makes this compound suitable for orthogonal Suzuki or Buchwald-Hartwig couplings. The 98% purity specification is particularly critical for palladium-catalyzed reactions, where halogenated impurities from lower-purity isomers (e.g., 95% for 2',4'-difluoro analogs ) could poison catalysts and reduce turnover numbers.

Pre-Clinical Candidate Profiling & Metabolite Identification

As this building block is a direct precursor to advanced leads like 12g—which showed no apparent CYP enzymatic inhibitory activity or acute toxicity and possessed excellent oral bioavailability (F = 126%) [2]—it is the required material for synthesizing authentic samples for ADME and toxicology studies. Switching to a different methanamine isomer at this stage would introduce confounding structural variables in regulatory data packages.

Application
Selection Property
Validation Focus
NNRTI Lead Series Continuation
4,4'-Difluoro substitution fidelity
Binding geometry and SAR consistency
Fragment-Based Library Design
Defined exit vector geometry
Conformational design space integrity
Orthogonal Cross-Coupling Reactions
High-purity specification
Catalyst activity maintenance
ADME/TOX Profiling of Derived Leads
Consistent synthetic lineage
Exposure-model interpretation and research data consistency
Quote Request

Request a Quote for (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.